3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring, a hydroxy group at the 2-position, and a methyl group at the 6-position of the phenyl ring. The carboxamide group is attached to the 4-position of the pyridine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide are currently unknown. This compound is a derivative of fluoropyridines, which are known for their unique physical, chemical, and biological properties . Fluoropyridines have been used in various applications, including as potential imaging agents for various biological applications .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom in the compound could potentially enhance its bioavailability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of the fluorine atom in the compound could potentially enhance its stability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination of Pyridine:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting 3-fluoropyridine with an appropriate amine derivative under suitable conditions.
Substitution Reactions: The hydroxy and methyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine: Lacks the hydroxy and methyl groups, resulting in different chemical and biological properties.
N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide: Lacks the fluorine atom, affecting its reactivity and biological activity.
2-hydroxy-6-methylphenyl derivatives: Similar structure but without the pyridine ring, leading to different applications and properties.
Uniqueness
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide is unique due to the combination of the fluorine atom, hydroxy group, and carboxamide group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-3-2-4-11(17)12(8)16-13(18)9-5-6-15-7-10(9)14/h2-7,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRBWXZTBUJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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